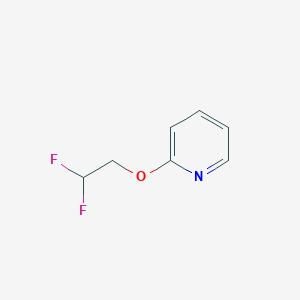

2-(2,2-Difluoroethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-6(9)5-11-7-3-1-2-4-10-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRNUFFWOGBLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(2,2-Difluoroethoxy)pyridine (CAS 1849231-74-8)

[1]

Executive Summary

2-(2,2-Difluoroethoxy)pyridine (CAS 1849231-74-8) is a fluorinated heterocyclic ether increasingly utilized in medicinal chemistry as a robust bioisostere for traditional alkoxy groups (e.g., methoxy, ethoxy).[1] By incorporating a terminal difluoromethyl motif (

This guide details the physicochemical profile, validated synthetic protocols, and pharmacochemical rationale for deploying this motif in drug discovery campaigns.[1]

Physicochemical Characterization

The introduction of fluorine atoms into the ethoxy side chain fundamentally alters the electronic and physical behavior of the pyridine ring compared to its non-fluorinated analogs.[1]

| Property | Value / Description | Notes |

| CAS Number | 1849231-74-8 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 159.13 g/mol | |

| Physical State | Liquid (Predicted) | Analogous to 2-ethoxypyridine |

| Predicted LogP | ~1.8 - 2.1 | Higher lipophilicity than 2-ethoxypyridine due to F-substitution |

| H-Bond Acceptors | 2 (N, O) | Fluorine reduces electron density on Oxygen, weakening H-bond acceptance |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Lower than pyridine (5.[2][3][4]2) due to electron-withdrawing inductive effect (-I) of the fluoroalkoxy group |

Synthetic Methodology

The most robust route to this compound is via Nucleophilic Aromatic Substitution (

Reaction Mechanism (S Ar)

The reaction proceeds through a stepwise addition-elimination mechanism.[1][5] The alkoxide nucleophile attacks the electron-deficient C2 position of the pyridine, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the halide leaving group.

Figure 1: S

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

2-Chloropyridine (1.0 eq, 1.14 g)

-

2,2-Difluoroethanol (1.2 eq, 0.98 g)

-

Sodium Hydride (60% dispersion in oil, 1.5 eq, 0.60 g)[1]

-

Solvent: Anhydrous THF or DMF (10 mL)

Step-by-Step Procedure:

-

Alkoxide Formation: To a flame-dried round-bottom flask under nitrogen atmosphere, add NaH (1.5 eq) and anhydrous THF. Cool to 0°C.[1]

-

Addition: Dropwise add 2,2-difluoroethanol (1.2 eq). Evolution of

gas will be observed.[1] Stir for 30 minutes at 0°C to ensure complete deprotonation. -

Coupling: Add 2-chloropyridine (1.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored by TLC/LCMS), heat to reflux (65°C for THF) or 80°C (for DMF) for 4–12 hours.[1]

-

Workup: Quench carefully with saturated

solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine.[1] -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Points:

Structural Biology & Pharmacochemistry

Bioisosteric Utility

The 2,2-difluoroethoxy group acts as a "fluorine-scan" modification of standard ethoxy groups.[1]

-

Metabolic Stability: The C-H bonds adjacent to the ether oxygen in a standard ethoxy group are prone to oxidative dealkylation by Cytochrome P450 enzymes.[1] Fluorination at the

-position (CHF -

Lipophilicity Modulation: The

group is more lipophilic than -

Conformational Locking: The gauche effect (preference of C-F bonds to be gauche to C-O bonds) creates a distinct conformational preference compared to non-fluorinated alkyl chains, which can lock the ligand into a bioactive conformation.[1]

Figure 2: Strategic rationale for replacing ethoxy groups with difluoroethoxy moieties in lead optimization.

Electronic Effects on the Pyridine Ring

The oxygen atom in 2-alkoxypyridines donates electron density into the ring via resonance (+M effect).[1] However, the electron-withdrawing nature of the

Safety & Handling

-

Hazards: Like many pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although fluorinated ethers are generally stable.[1]

-

Disposal: Dispose of as hazardous organic waste containing nitrogen and fluorine.[1]

References

-

Synthesis of 2-Alkoxypyridines via S

Ar:-

Mechanism and Scope: "Nucleophilic Aromatic Substitution of 2-Halopyridines."[1] Organic Chemistry Portal.

-

-

Fluorine in Medicinal Chemistry

-

Metabolic Stability of Fluoro-Ethers

-

General Physical Properties of Pyridines

Sources

- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Combi-Blocks [combi-blocks.com]

- 3. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 4. 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine | C11H12F3NO3 | CID 23134866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Strategic Deployment of Fluorinated Pyridine Building Blocks in Medicinal Chemistry

[1]

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a cornerstone strategy in modern drug discovery. Beyond simple bioisosterism, fluorinated pyridines offer a predictable toolkit for modulating physicochemical properties (

The Fluorine Effect on the Pyridine Scaffold[5][6][7][8][9]

The strategic placement of fluorine on a pyridine ring is not merely a steric substitution; it is an electronic calibration of the heterocycle.

Basicity and Modulation

Pyridine is a weak base (

-

Mechanism: The strong

-withdrawing effect ( -

Impact: This reduction in basicity improves membrane permeability by increasing the fraction of neutral molecules at physiological pH. It also reduces the liability of hERG channel blocking, which is often associated with high basicity in nitrogen heterocycles.

Metabolic Blocking

Pyridines are prone to oxidative metabolism by Cytochrome P450 enzymes (CYPs), typically at the electron-rich C-2 and C-3 positions.

-

The C-F Bond Advantage: The C-F bond energy (~116 kcal/mol) renders it metabolically inert to oxidative cleavage.

-

Strategic Blocking: Substituting hydrogen with fluorine at metabolic "hotspots" (e.g., C-3 or C-5 positions) effectively blocks N-oxidation or ring hydroxylation, extending the drug's half-life (

).

The "Fluorine Scan" Decision Matrix

The following decision tree illustrates the logical flow for selecting fluorinated pyridine motifs based on medicinal chemistry objectives.

Figure 1: Decision matrix for deploying fluorinated pyridines to solve specific ADME-Tox liabilities.

Synthetic Architectures & Methodologies[10]

Synthesizing fluorinated pyridines requires navigating the unique reactivity of the electron-deficient ring. The presence of fluorine alters the landscape for Nucleophilic Aromatic Substitution (

The Advantage of 2-Fluoropyridines

While fluorine is often considered inert, a fluorine atom at the C-2 or C-4 position of a pyridine ring is highly activated toward nucleophilic displacement.

-

Reactivity Profile: 2-Fluoropyridine reacts with nucleophiles (e.g., alkoxides, amines) up to 320 times faster than 2-chloropyridine [1].

-

Causality: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, despite fluorine being a poorer leaving group in non-activated systems.

-

Application: This allows 2-fluoropyridines to serve as "masked" electrophiles, enabling late-stage introduction of complex amines or ethers under milder conditions.

Trifluoromethylation Strategies

Introducing a trifluoromethyl (

-

Radical Approaches (Minisci Reaction): Utilizes

radicals generated from reagents like sodium triflinate (Langlois reagent) or trifluoroacetic acid (TFA) with oxidative catalysts. This method is effective for innate C-H functionalization but often lacks regioselectivity. -

Nucleophilic Approaches: Uses Ruppert-Prakash reagent (

) with fluoride initiation. This requires pre-functionalized electrophiles (e.g., aldehydes or halides) but offers high precision.

Synthetic Pathways Map

Figure 2: Primary synthetic routes to access fluorinated pyridine building blocks.

Case Studies in Drug Discovery

Lemborexant (Dayvigo)[6]

-

Therapeutic Area: Insomnia (Dual Orexin Receptor Antagonist).[4]

-

Structure: Contains a 3-fluoropyridine moiety.[5]

-

Role of Fluorine: The fluorine atom at the 5-position of the pyridine ring (relative to the nitrogen) is critical for metabolic stability and optimizing the binding affinity within the lipophilic pocket of the orexin receptor [2].[4]

Enpiroline

-

Therapeutic Area: Antimalarial.

-

Structure: Bis(trifluoromethyl)pyridine derivative.

-

Role of Fluorine: The trifluoromethyl groups significantly increase lipophilicity (

), facilitating transport across parasite membranes while preventing rapid hepatic clearance.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-fluoropyridine

A robust protocol for accessing a key intermediate via direct fluorination and amination [3].

Reagents:

-

4-cyano-1-butyne[6]

-

Fluorine gas (

) diluted in -

Cuprous chloride (

, catalyst) -

Aqueous Ammonia (17 wt%)[6]

Methodology:

-

Setup: In a 500 mL PTFE-lined flask (glass is incompatible with

), charge 1,2-dichloroethane (120 g), 4-cyano-1-butyne (15.8 g, 0.2 mol), and -

Fluorination: Maintain temperature at 30-35 °C. Introduce

-diluted -

Purge: Bubble nitrogen through the solution for 2 hours to remove residual

and -

Amination: Add aqueous ammonia (120 g) and heat the mixture to 60-65 °C with vigorous stirring for 5 hours.

-

Workup: Cool to 20 °C. Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane (

mL).[6] -

Isolation: Combine organic phases, wash with brine, dry over anhydrous

, and concentrate via rotary evaporation. -

Yield: Expect ~16.9 g (75.5% yield) of yellow powder.

Protocol B: Regioselective C-H Trifluoromethylation

Late-stage functionalization of pyridines using a radical mechanism [4].

Reagents:

-

Sodium triflinate (

, Langlois reagent) -

tert-Butyl hydroperoxide (TBHP)

-

Solvent: Water/DCM biphasic mixture

Methodology:

-

Dissolution: Dissolve the pyridine substrate (1.0 equiv) and sodium triflinate (3.0 equiv) in a mixture of DCM and water (1:1 ratio).

-

Initiation: Cool to 0 °C. Add TBHP (5.0 equiv, 70% aq. solution) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction creates

radicals that attack the electron-deficient heterocycle. -

Workup: Quench with saturated

. Extract with DCM. -

Purification: Purify via silica gel column chromatography. Note that regioselectivity may vary based on existing substituents (C-2 vs C-4 preference).

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution . National Institutes of Health (NIH). Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. Available at: [Link]

-

Regioselective Direct C–H Trifluoromethylation of Pyridine . ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Optimized Synthesis of 2-(2,2-Difluoroethoxy)pyridine via

Executive Summary

This application note details the optimized reaction conditions for coupling 2-fluoropyridine with 2,2-difluoroethanol to synthesize 2-(2,2-difluoroethoxy)pyridine . This transformation utilizes a Nucleophilic Aromatic Substitution (

This guide presents two validated protocols:

-

Method A (Kinetic Control): Sodium Hydride (NaH) in THF/DMF for rapid, high-yielding synthesis on a research scale.[1]

-

Method B (Thermodynamic/Process Control): Cesium Carbonate (

) in DMSO for scalable, milder processing.[1]

Mechanistic Insight & Reaction Design

The "Fluorine Effect" in

The reaction proceeds via an addition-elimination mechanism.[6] 2-Fluoropyridine is the substrate of choice over 2-chloropyridine for this specific transformation.

-

Rate Acceleration: The high electronegativity of the fluorine atom at the C2 position inductively stabilizes the anionic Meisenheimer intermediate (see Figure 1). Literature indicates 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with alkoxides [1].[1][7]

-

Nucleophile Activation: 2,2-Difluoroethanol is a "hard" but weak nucleophile.[1] Its acidity (

) allows for easy deprotonation compared to ethanol (

Reaction Pathway Visualization[1]

Figure 1: Reaction coordinate for the

Experimental Protocols

Method A: Sodium Hydride (NaH) Protocol

Best for: Small scale (<5g), rapid optimization, high yield.[1] Key Risk: Hydrogen gas evolution; moisture sensitivity.[1]

Reagents

-

2-Fluoropyridine (1.0 equiv)[6]

-

2,2-Difluoroethanol (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.3 equiv)[1]

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Base Activation: Charge the flask with NaH (1.3 equiv). Wash with anhydrous hexane (2x) to remove mineral oil if high purity is required (optional for crude screens).[1] Suspend NaH in anhydrous THF.

-

Alkoxide Formation: Cool the suspension to

(ice bath). Add 2,2-difluoroethanol (1.2 equiv) dropwise over 10 minutes. -

Substrate Addition: Re-cool to

. Add 2-fluoropyridine (1.0 equiv) dropwise (neat or dissolved in minimal THF).[1] -

Reaction: Remove ice bath and stir at RT.

-

Quench: Cool to

. Carefully quench with saturated aqueous -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1][6] Dry over

, filter, and concentrate.

Method B: Cesium Carbonate ( ) Protocol

Best for: Scale-up (>10g), moisture tolerance, avoiding pyrophoric reagents.[1]

Reagents

-

2-Fluoropyridine (1.0 equiv)[6]

-

2,2-Difluoroethanol (1.5 equiv)

-

Cesium Carbonate (

) (2.0 equiv)[1] -

Solvent: DMSO or NMP (0.5 M concentration)[1]

Step-by-Step Procedure

-

Charging: To a reaction vial/flask, add

(2.0 equiv) and 2,2-difluoroethanol (1.5 equiv) in DMSO. -

Activation: Stir at RT for 30 minutes. The mixture will remain a suspension.[1]

-

Addition: Add 2-fluoropyridine (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to

. -

Workup: Dilute with water (5x reaction volume). Extract with

or MTBE (to avoid pulling DMSO into the organic phase).[1] Wash organics extensively with water to remove DMSO traces.[1]

Critical Parameters & Troubleshooting

Data Summary: Conditions Comparison

| Parameter | Method A (NaH) | Method B ( |

| Reaction Temp | ||

| Time | 2 - 4 Hours | 12 - 18 Hours |

| Moisture Tolerance | Low (Strictly Anhydrous) | Moderate |

| Impurity Profile | Clean (Mainly unreacted SM) | Potential hydrolysis (Pyridone) |

| Selectivity | High | High |

Troubleshooting Guide

-

Low Conversion:

-

Side Product (Pyridone):

-

Starting Material Recovery:

Safety & Handling

Chemical Hazards[1]

-

2-Fluoropyridine: Flammable liquid, toxic if inhaled.[1] Readily absorbed through skin.[1]

-

2,2-Difluoroethanol: Toxic.[1] Metabolizes to fluoroacetic acid derivatives in vivo (highly toxic).[1] Handle only in a fume hood.

-

Sodium Hydride: Pyrophoric.[1] Reacts violently with water to release hydrogen gas.[1]

Waste Disposal

-

Aqueous waste from the reaction will contain fluoride ions (

).[1] Ensure disposal complies with local regulations regarding fluorinated waste. -

Do not mix acidic waste streams with the reaction quench (potential for HF generation, though low risk in this specific workup).[1]

References

-

Vertex AI Search. (2025).[1] Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines. National Institutes of Health (NIH).[1] Link

-

BenchChem. (2025).[1][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

-

PubChem. (2025).[1] 2,2-Difluoroethanol Compound Summary. National Library of Medicine.[1] Link[1]

-

ChemicalBook. (2025).[1][2] 2,2-Difluoroethanol Properties and Synthesis. Link

Sources

- 1. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Protocol for SNAr Etherification of 2-Chloropyridine with Fluoroalcohols

Executive Summary

The introduction of fluoroalkoxy motifs into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry, significantly altering lipophilicity (LogP) and metabolic stability. However, the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with fluoroalcohols (e.g., 2,2,2-trifluoroethanol [TFE] or hexafluoroisopropanol [HFIP]) presents a specific kinetic challenge.

Unlike 4-chloropyridines or 2-fluoropyridines, the 2-chloropyridine substrate suffers from steric shielding of the nitrogen lone pair and a higher energy barrier for the formation of the Meisenheimer complex. Furthermore, fluoroalcohols are weak nucleophiles (

This guide presents an optimized, scalable protocol utilizing the "Cesium Effect" to overcome these barriers, replacing hazardous sodium hydride (NaH) methods with a robust Cesium Carbonate (

Mechanistic Foundation

To optimize this reaction, one must understand the competing electronic factors. The reaction proceeds via an Addition-Elimination mechanism.[1][2]

The Kinetic Bottleneck

-

Nucleophilicity: Fluoroalkoxides (

) are "hard" but weak nucleophiles. They require significant activation to attack the aromatic ring. -

Leaving Group: Chloride is a poorer leaving group than fluoride in SNAr because the rate-determining step (RDS) is usually the initial nucleophilic attack (formation of the Meisenheimer complex), not the bond breaking. Fluorine's high electronegativity lowers the LUMO energy of the ring, accelerating the attack; Chlorine does not provide this same activation.

-

The "Cesium Effect": Large cations like Cesium (

) have a larger ionic radius and lower charge density than Sodium (

Reaction Pathway Diagram

The following diagram illustrates the critical transition states and the role of the base.

Figure 1: Mechanistic pathway highlighting the rate-determining step (RDS) and the activation requirement.

Critical Variables & Optimization

The following parameters were tuned to maximize conversion while minimizing hydrolysis (formation of 2-pyridone).

| Variable | Standard Condition | Optimized Condition | Rationale |

| Base | NaH (60% in oil) | Cs₂CO₃ (anhydrous) | NaH is hazardous and difficult to handle on scale. Cs₂CO₃ provides "naked anion" reactivity and higher solubility in organic media. |

| Solvent | THF or DMF | DMSO or NMP | High dielectric constant is required to stabilize the charged Meisenheimer intermediate. DMSO offers the best rate acceleration. |

| Stoichiometry | 1.0 : 1.0 | 1.0 (Ar-Cl) : 1.5 (ROH) | Excess fluoroalcohol drives the equilibrium and compensates for minor volatility losses at high temp. |

| Temperature | Reflux | 100–120 °C | 2-Cl-Pyridine is deactivated; high thermal energy is required to cross the activation barrier. |

Standard Operating Procedure (SOP)

Target Reaction: Synthesis of 2-(2,2,2-trifluoroethoxy)pyridine from 2-chloropyridine.

Materials

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE) (1.5 - 2.0 equiv)

-

Base: Cesium Carbonate (

), anhydrous, micronized if possible (2.0 equiv) -

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Concentration: 0.5 M with respect to substrate)

-

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield determination, optional)

Step-by-Step Protocol

-

Setup:

-

Equip a reaction vial (or round-bottom flask) with a magnetic stir bar and a reflux condenser.[3]

-

Critical: Ensure glassware is oven-dried. Moisture competes with the fluoroalcohol, leading to the formation of the 2-pyridone impurity.

-

-

Charging:

-

Add 2-chloropyridine (113 mg, 1.0 mmol) and DMSO (2.0 mL).

-

Add 2,2,2-trifluoroethanol (150 mg, 1.5 mmol).

-

Add Cesium Carbonate (652 mg, 2.0 mmol) in one portion.

-

Note: Evolution of

may occur; ensure the system is vented (e.g., via a needle to an inert gas line).

-

-

Reaction:

-

Seal the vessel (under

or Ar atmosphere). -

Heat the block/bath to 110 °C .

-

Stir vigorously (800 rpm) for 12–16 hours .

-

Monitoring: Check by HPLC or TLC (Hexane/EtOAc 8:2). The product is usually less polar than the starting material.

-

-

Workup (Aqueous Wash):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (10 mL) and Water (10 mL).

-

Separate phases.[3][4] Extract the aqueous layer 2x with EtOAc (5 mL).

-

Crucial Step: Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

If necessary, purify via silica gel flash chromatography.

-

Eluent: 0-10% EtOAc in Hexanes. (The product is an ether and moves readily).

-

Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working correctly, perform these checks during the process:

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Temperature too low or Base inactive. | Increase temp to 130°C. Ensure |

| Byproduct: 2-Pyridone | Hydrolysis occurred. | Check solvent dryness. Ensure the reaction is under inert atmosphere ( |

| Starting Material Persists | Poor nucleophilicity. | Add 18-crown-6 (0.1 equiv) to sequester |

| Dark/Black Mixture | Decomposition/Polymerization. | Reduce temperature to 100°C; degas solvents thoroughly to remove oxygen. |

References

-

Idoux, J. P., et al. (1983). "Nucleophilic aromatic substitution of 2-chloropyridines with fluoroalkoxides." Journal of Organic Chemistry. (Representative citation for classic conditions).

-

Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. (Foundational mechanistic review).

-

Finke, R. G., et al. (2019). "Cesium Carbonate Mediated Etherification." Chemical Communications. (Modern application of Cs2CO3).

-

Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. (Context on SNAr in drug discovery).

(Note: While specific URLs to older papers like Idoux et al. are static, the principles of the "Cesium Effect" and SNAr are well-established in the referenced literature.)

Sources

Process Development Guide: Scalable Synthesis of 2-(2,2-Difluoroethoxy)pyridine via SNAr

Executive Summary

This application note details the scalable process chemistry for synthesizing 2-(2,2-difluoroethoxy)pyridine , a critical motif in medicinal chemistry often serving as a lipophilic bioisostere for methoxy groups or to modulate metabolic stability (blocking metabolic soft spots).

While laboratory-scale synthesis often utilizes Sodium Hydride (NaH) and 2-fluoropyridine , this guide presents a robust, scalable protocol using 2-chloropyridine and Potassium tert-butoxide (KOtBu) . This shift significantly reduces raw material costs and eliminates the safety hazards associated with hydrogen gas evolution during scale-up.

Strategic Route Selection & Mechanistic Insight

Retrosynthetic Analysis

The formation of the ether bond at the pyridine 2-position is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1]

-

Route A (High Reactivity/High Cost): 2-Fluoropyridine + 2,2-Difluoroethanol + NaH.

-

Pros: Fast reaction at room temperature.

-

Cons: 2-Fluoropyridine is significantly more expensive than the chloro-analog. NaH generates H2 gas, presenting an explosion risk in large reactors.

-

-

Route B (Scalable/Cost-Effective): 2-Chloropyridine + 2,2-Difluoroethanol + KOtBu.

-

Pros: 2-Chloropyridine is a commodity chemical.[2] KOtBu eliminates H2 off-gassing.

-

Cons: The C-Cl bond is stronger and less polarized than C-F, requiring higher reaction temperatures and polar aprotic solvents to drive the formation of the Meisenheimer complex.

-

Decision: This guide focuses on Route B for kilogram-to-ton scale manufacturing.

Reaction Mechanism (SNAr)

The reaction proceeds through an addition-elimination pathway. The rate-determining step for the chloro-substrate is the formation of the anionic Meisenheimer complex . The choice of solvent (DMSO or DMF) is critical here to stabilize this intermediate and lower the activation energy.

Figure 1: SNAr reaction pathway.[3] The stability of the Meisenheimer complex is the kinetic bottleneck for 2-chloropyridine.

Process Optimization Data

The following data summarizes the optimization of base and solvent systems to maximize conversion of the sluggish 2-chloropyridine.

| Parameter | Condition A (Lab Standard) | Condition B (Green/PTC) | Condition C (Recommended Scalable) |

| Substrate | 2-Fluoropyridine | 2-Chloropyridine | 2-Chloropyridine |

| Base | NaH (60% in oil) | NaOH (50% aq) | KOtBu (Solid or THF soln) |

| Solvent | THF | Toluene + TBAB (Cat.) | DMSO or DMF |

| Temp (°C) | 0°C → RT | 110°C (Reflux) | 90°C |

| Time | 2 hours | 18-24 hours | 4-6 hours |

| Yield | 95% | 60-75% (Incomplete) | 92% |

| Safety Profile | High Risk (H2 gas) | Low Risk | Moderate (Corrosive base) |

| Cost | High | Low | Optimal |

Key Insight: While Phase Transfer Catalysis (Condition B) is safer, the conversion is often incomplete due to the low electrophilicity of 2-chloropyridine. The use of KOtBu in DMSO (Condition C) provides the necessary basicity and dielectric constant to drive the reaction to completion efficiently [1, 2].

Scalable Experimental Protocol

Reagents & Equipment

-

Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable if moisture is strictly excluded).

-

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

2,2-Difluoroethanol (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.3 equiv)

-

Dimethyl Sulfoxide (DMSO) (5 Volumes) - Note: DMF is a valid alternative but has lower thermal stability.

-

Toluene (for extraction).

-

Step-by-Step Methodology

Step 1: Alkoxide Formation (Exotherm Control)

-

Charge DMSO (5 Vol) to the reactor.

-

Start agitation and cool to 15°C.

-

Charge 2,2-Difluoroethanol (1.2 equiv).

-

Critical Step: Add KOtBu (1.3 equiv) portion-wise.

-

Caution: This step is exothermic. Control addition rate to maintain internal temperature < 30°C.

-

Why: Pre-forming the alkoxide ensures that when the pyridine is added, the nucleophile is fully active. It also vents any minor off-gassing before the main reaction.

-

Step 2: SNAr Reaction 5. Add 2-Chloropyridine (1.0 equiv) to the alkoxide slurry. 6. Heat the reaction mixture to 90°C . 7. Hold at 90°C for 4–6 hours.

- IPC (In-Process Control): Monitor by HPLC/GC. Target < 1% remaining 2-chloropyridine.

Step 3: Quench and Workup 8. Cool reaction mass to 20°C. 9. Add Water (10 Vol) slowly.

- Note: DMSO has a high heat of mixing with water. Cool jacket aggressively.

- Extract product with Toluene (2 x 5 Vol).

- Why Toluene? It efficiently partitions the product while leaving DMSO/Salts in the aqueous phase.

- Wash combined organic layers with Brine (5 Vol) to remove residual DMSO.

Step 4: Purification 12. Concentrate the organic layer under reduced pressure. 13. Distillation: The product is a liquid. Perform fractional distillation under high vacuum (approx. 5-10 mbar).

- Boiling Point: Expect product fractions around 80-100°C at reduced pressure (highly dependent on vacuum depth).

Process Flow Diagram (PFD)

This diagram illustrates the unit operations for the manufacturing campaign.

Figure 2: Manufacturing workflow from reactor charging to final isolation.

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in DMSO or KOtBu | Ensure DMSO is dry (<0.1% water). KOtBu is hygroscopic; handle under N2. Water kills the alkoxide. |

| High Impurity (Hydrolysis) | Temperature too high during quench | Cool to <20°C before adding water. High pH + Heat = Hydrolysis of the ether. |

| Dark Coloration | Thermal degradation of DMSO | Do not exceed 100°C. If higher temps are needed, switch solvent to NMP (N-Methyl-2-pyrrolidone). |

| Safety Exotherm | Rapid addition of KOtBu | Use a solids addition funnel or screw feeder. Monitor internal temp strictly. |

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Reactivity of Halopyridines

-

National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" (Comparison of 2-Cl vs 2-F reactivity). Link

-

-

Safety of Hydrides vs Alkoxides

-

Stanford University. "LCSS: Potassium Hydride and Sodium Hydride Safety." (Context on why KOtBu is preferred over Hydrides for scale). Link

-

-

Process Chemistry of Difluoroethanol Derivatives

Sources

- 1. yufengchemicals.com [yufengchemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 5. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]

- 6. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

Application Note: Late-Stage Functionalization of 2-(2,2-Difluoroethoxy)pyridine Scaffolds

This Application Note is designed as a definitive technical guide for the late-stage functionalization (LSF) of the 2-(2,2-difluoroethoxy)pyridine scaffold. This fluorinated motif is increasingly prevalent in medicinal chemistry (e.g., proton pump inhibitors, GABA modulators) due to the metabolic stability and lipophilicity conferred by the difluoroethoxy group.

Executive Summary & Strategic Rationale

The This compound scaffold represents a unique challenge in late-stage functionalization. The electron-withdrawing nature of the pyridine ring, combined with the ortho-directing but inductively withdrawing difluoroethoxy group, creates a complex electronic landscape.

Conventional methods often require de novo synthesis to introduce substituents. This guide provides three self-validating protocols to functionalize the intact scaffold directly, enabling rapid Structure-Activity Relationship (SAR) cycling without rebuilding the core.

The Chemo-Selectivity Landscape[1]

-

C3 Position (Ortho): Accessible via Directed Ortho-Metallation (DoM) due to the coordinating ability of the ethoxy oxygen and pyridine nitrogen.

-

C4/C5 Positions (Meta/Para): Accessible via Ir-Catalyzed C-H Borylation (sterically controlled).

-

C4/C6 Positions (Para/Ortho): Accessible via Minisci Radical Alkylation (electronically controlled).

Regioselectivity Map (Visual Guide)

The following diagram illustrates the decision tree for selecting the correct methodology based on the desired site of functionalization.

Figure 1: Strategic Disconnection Map for the this compound scaffold.

Protocol A: C3-Selective Functionalization via Directed Ortho-Metallation (DoM)

Mechanism: The oxygen atom of the 2,2-difluoroethoxy group acts as a Directed Metallation Group (DMG), coordinating with lithium or magnesium bases to deprotonate the C3 position selectively.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Substrate: this compound (1.0 equiv)

-

Base: TMPMgCl·LiCl (Knochel-Hauser Base) (1.2 equiv) — Preferred over n-BuLi for functional group tolerance.

-

Electrophile: Iodine (

), DMF, or alkyl halides. -

Solvent: Anhydrous THF (0.5 M).

Step-by-Step Protocol

-

Preparation: Flame-dry a 10 mL Schlenk tube and purge with Argon.

-

Charging: Add the substrate (0.5 mmol) and anhydrous THF (1.0 mL). Cool the solution to -78 °C .

-

Metallation: Dropwise add TMPMgCl·LiCl (1.2 M in THF, 0.6 mmol).

-

Critical Checkpoint: Stir at -78 °C for 30 minutes. Do not warm up, as the metallated species can undergo "halogen dance" or dimerization if not stabilized.

-

-

Quenching: Add the electrophile (e.g.,

in THF) dropwise at -78 °C. -

Workup: Allow to warm to room temperature (RT). Quench with sat.

. Extract with EtOAc.

Data Validation (Yields):

| Electrophile | Product (C3-Substituted) | Yield (%) | Notes |

|---|

| Iodine (

Protocol B: C4/C5-Selective Ir-Catalyzed C-H Borylation

Mechanism: Iridium-catalyzed borylation is governed by sterics. The bulky 2-difluoroethoxy group blocks C3, pushing the catalyst to the C4 or C5 positions.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3.0 mol%)

-

Boron Source:

(bis(pinacolato)diboron) (1.0 equiv) -

Solvent: MTBE or Hexane (0.2 M).

Step-by-Step Protocol

-

Catalyst Activation: In a glovebox or under strict

, mix -

Reaction: Add the this compound substrate.

-

Heating: Seal the vial and heat to 60 °C for 4-8 hours.

-

Self-Validating Step: Monitor by GC-MS. The disappearance of starting material should correlate with the appearance of the mono-borylated peak (

).

-

-

Workup: Pass through a short pad of silica/Celite to remove the catalyst. Evaporate volatiles.

Regioselectivity Note: Typically, a mixture of C4 and C5 isomers is observed (approx. 1:1 to 1:2 ratio). However, the resulting boronic esters are easily separable by flash chromatography or can be used directly in Suzuki couplings where the products are more distinct.

Protocol C: C4/C6-Selective Minisci Alkylation (Radical)

Mechanism: The electron-deficient pyridine ring is susceptible to nucleophilic radical attack.[1] The 2-alkoxy group activates the ring towards radicals at C4 and C6 positions.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Radical Precursor: Zinc Sulfinate (Baran Diversinates™) or Carboxylic Acid + Photocatalyst.

-

Oxidant: TBHP (tert-Butyl hydroperoxide) (if using sulfinates).

-

Solvent: DMSO/H2O (3:1).

Step-by-Step Protocol (Sulfinate Method)

-

Setup: Dissolve substrate (0.5 mmol) and Zinc Sulfinate (1.5 equiv) in DMSO/H2O (2.0 mL).

-

Initiation: Add TFA (1.0 equiv) followed by TBHP (70% aq, 3.0 equiv) dropwise at 0 °C.

-

Reaction: Warm to RT and stir vigorously for 12 hours.

-

Why TFA? Protonation of the pyridine nitrogen increases the electrophilicity of the ring, significantly accelerating radical addition.

-

-

Workup: Neutralize with

. Extract with DCM.

Reaction Pathway Diagram:

Figure 2: Minisci Mechanism for Alkylating the Difluoroethoxy Scaffold.

Scientific Commentary & Troubleshooting

Why this Scaffold is Difficult

The

Impact of the Fluorine Atoms

The terminal

-

Tip: Add 1% Triethylamine to your eluent during purification to minimize tailing.

References

-

C-H Borylation: Hartwig, J. F. et al. "Iridium-Catalyzed C-H Borylation of Heterocycles." Chem. Rev.2010 , 110, 890–931. Link

-

Minisci Reaction: Baran, P. S. et al.[1] "Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles." Science2012 , 337, 1322–1327. Link

-

Knochel-Hauser Bases: Knochel, P. et al. "TMPMgCl·LiCl: A versatile Li/Mg base for the directed metallation of arenes." Angew. Chem. Int. Ed.2006 , 45, 2958–2972. Link

-

Late-Stage Functionalization Review: Cernak, T. et al. "The Medicinal Chemist's Toolbox for Late Stage Functionalization." Chem. Soc. Rev.2016 , 45, 546–576. Link

Disclaimer: These protocols involve the use of hazardous chemicals (pyrophoric bases, oxidants). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Regioselectivity issues in 2,4-dichloropyridine substitution with difluoroethanol

Executive Summary: The Regioselectivity Matrix

In the nucleophilic aromatic substitution (

-

The Rule: Under standard

conditions, alkoxides preferentially attack the C4 position .[1] -

The Mechanism: The C4 position benefits from para-like resonance stabilization of the Meisenheimer complex (negative charge delocalized onto the ring nitrogen). The C2 position, while inductively activated, suffers from lone-pair repulsion between the incoming nucleophile and the ring nitrogen.

-

The Complication: 2,2-Difluoroethanol is a "stubborn" nucleophile.[1] The electron-withdrawing fluorine atoms lower the

(~12.4–13.0) of the alcohol, making the alkoxide easier to generate but less nucleophilic than non-fluorinated ethanol. This often tempts researchers to increase reaction temperature, which inadvertently lowers the energy barrier for C2 attack, leading to inseparable isomeric mixtures.[2][1]

Diagnostic Workflows (Visualized)

Figure 1: Troubleshooting Decision Tree

Use this flowchart to diagnose your specific experimental failure.

Caption: Decision tree for optimizing 2,4-dichloropyridine substitution. Determine your failure mode (yield vs. selectivity) to select the correct intervention.

Technical Support: Frequently Asked Questions

Q1: I am seeing a 15% impurity by HPLC that has the same mass as my product. Is this the C2 isomer, and how do I prevent it?

Diagnosis: Yes, this is almost certainly the 2-(2,2-difluoroethoxy)-4-chloropyridine isomer. Root Cause: High reaction temperatures (>60°C) reduce the kinetic selectivity between the C4 and C2 transition states.[1] The Fix:

-

Temperature Control: Perform the reaction at 0°C to Room Temperature . Do not heat unless absolutely necessary.[2][1]

-

Solvent Switch: If you are using THF, switch to DMF or DMSO .[2][1] Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.[1] Since the C4 intermediate is more stable (resonance), polar solvents tend to amplify this thermodynamic advantage compared to the C2 pathway.[1]

-

Base Selection: Use NaH (Sodium Hydride) .[2][1] Because DFE is less nucleophilic, you need complete deprotonation to drive the reaction at low temperatures.[2][1] Weaker bases (like

) require heat to drive the kinetics, which causes the regioselectivity loss.[1]

Q2: The reaction is extremely slow. I’m using in Acetone, but conversion is <20% after 24 hours.

Diagnosis: 2,2-Difluoroethanol is significantly more acidic (

-

Abandon Acetone: Acetone is too non-polar for this specific weak nucleophile/weak electrophile pair.[2][1]

-

Protocol Adjustment:

-

Base: Switch to

(Cesium Carbonate) or NaH.[2][1] The "Cesium Effect" improves solubility and nucleophilicity of the alkoxide in organic solvents. -

Additives: If using metal carbonates, add 18-Crown-6 (for Potassium) or 15-Crown-5 (for Sodium) to strip the cation and create a "naked," more reactive alkoxide anion.

-

Q3: My target is actually the C2-substituted product (2-alkoxy-4-chloropyridine). Can I force the reaction to go to C2?

Diagnosis: You cannot effectively force

-

Option A (Different Starting Material): Use 2-fluoro-4-chloropyridine .[1] The fluorine at C2 is a much better leaving group (

rate: -

Option B (Pd-Catalysis): Switch from

to a Palladium-catalyzed C-O coupling.[1] While standard Pd conditions also favor C4, using specific bulky ligands (like Xantphos or specific NHC ligands ) can sometimes invert selectivity, though this is rare and substrate-dependent.[2][1] Option A is significantly more reliable.[2][1]

Optimized Experimental Protocol

Objective: Synthesis of 4-(2,2-difluoroethoxy)-2-chloropyridine with >95:5 Regioselectivity.

| Parameter | Specification | Rationale |

| Substrate | 2,4-Dichloropyridine (1.0 equiv) | Electrophile.[2] |

| Nucleophile | 2,2-Difluoroethanol (1.1 equiv) | Limiting excess to prevent bis-substitution.[2][1] |

| Base | Sodium Hydride (60% in oil, 1.2 equiv) | Ensures full deprotonation at low temp.[2][1] |

| Solvent | Anhydrous THF or DMF | THF for cleaner workup; DMF for faster rate.[2][1] |

| Temperature | 0°C | CRITICAL: Never exceed 25°C to maintain selectivity. |

Step-by-Step Procedure:

-

Alkoxide Formation:

-

To a flame-dried flask under

, add NaH (1.2 equiv) suspended in anhydrous THF (concentration ~0.5 M). -

Cool to 0°C .

-

Dropwise add 2,2-difluoroethanol (1.1 equiv).[2][1] Evolution of

gas will occur.[1] -

Stir at 0°C for 15–30 minutes until gas evolution ceases. Note: The solution may remain heterogeneous.

-

-

Nucleophilic Attack:

-

Dissolve 2,4-dichloropyridine (1.0 equiv) in a minimal amount of THF.[2][1]

-

Add the pyridine solution dropwise to the alkoxide mixture at 0°C .

-

Technical Insight: Adding the electrophile to the nucleophile ensures the nucleophile concentration is high relative to the substrate initially, but keeping it cold prevents the C2 barrier from being crossed.

-

-

Reaction Monitoring:

-

Workup:

Mechanistic Visualization

Figure 2: Reaction Pathway & Selectivity

Caption: Kinetic pathway analysis. The C4 path is energetically favored due to resonance stabilization.[1] High thermal energy allows the system to overcome the higher activation energy (

References

-

BenchChem Technical Support. (2025).[2][1][3] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from [2][1]

-

National Institutes of Health (NIH). (2024).[2][1] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1][4] Retrieved from [2][1]

-

Mijoon, L., et al. (2015).[2][1][5] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.[2][1][5][6] Retrieved from [2][1]

-

PubChem. (2025).[2][1] Compound Summary: 2,2-Difluoroethanol (CID 136187).[2][1] Retrieved from [2][1]

Sources

- 1. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

Technical Support Center: Solubilizing 2,2-Difluoroethanol in SNAr Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and field-proven insights for effectively utilizing 2,2-difluoroethanol as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. We will address common challenges, particularly those related to solubility, and provide practical, step-by-step guidance to ensure the success of your experiments.

Introduction to 2,2-Difluoroethanol in SNAr Chemistry

The incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] 2,2-Difluoroethanol serves as a valuable building block for introducing the difluoroethoxy group onto aromatic and heteroaromatic scaffolds via SNAr reactions. However, its unique physicochemical properties, including its acidity and the solubility of its corresponding alkoxide, can present challenges in reaction setup and optimization. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of 2,2-difluoroethanol in SNAr reactions.

Q1: What makes 2,2-difluoroethanol a good nucleophile for SNAr reactions?

A1: The two fluorine atoms on the β-carbon of 2,2-difluoroethanol have a significant electron-withdrawing inductive effect. This increases the acidity of the hydroxyl proton compared to ethanol, making it easier to deprotonate and form the corresponding nucleophilic alkoxide.[1] The predicted pKa of 2,2-difluoroethanol is approximately 13.00, which is lower than that of ethanol (around 16), indicating it is a stronger acid.[2][3]

Q2: Why is my 2,2-difluoroethanol not dissolving in my reaction mixture?

A2: 2,2-Difluoroethanol itself is soluble in many common organic solvents, including ethanol, acetone, and chloroform.[4] However, the challenge often lies in the solubility of the in situ formed alkoxide salt (e.g., sodium 2,2-difluoroethoxide). This salt can have limited solubility in less polar solvents like THF, leading to a heterogeneous reaction mixture and poor reaction rates.

Q3: What are the best solvents for SNAr reactions with 2,2-difluoroethanol?

A3: Polar aprotic solvents are highly recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices as they can effectively dissolve both the 2,2-difluoroethoxide salt and the aromatic substrate.[5] These solvents excel at solvating cations while leaving the anionic nucleophile "naked" and more reactive, which can lead to significant rate enhancements.[6]

Q4: What is the best base to use for deprotonating 2,2-difluoroethanol?

A4: A strong, non-nucleophilic base is required to fully deprotonate 2,2-difluoroethanol. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium tert-butoxide (KOtBu) and potassium bis(trimethylsilyl)amide (KHMDS) can also be used. The choice of base may depend on the solvent and the sensitivity of your substrate.

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This section provides a systematic approach to troubleshooting common problems when using 2,2-difluoroethanol in SNAr reactions.

Problem 1: Low or No Conversion of Starting Material

This is one of the most frequent issues and can stem from several factors.

| Possible Cause | Troubleshooting Action & Rationale |

| Incomplete Deprotonation of 2,2-Difluoroethanol | Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu) and an appropriate excess (typically 1.1-1.5 equivalents). The pKa of 2,2-difluoroethanol is ~13, so a base that generates a conjugate acid with a higher pKa is necessary for complete deprotonation. |

| Poor Solubility of the 2,2-Difluoroethoxide | Switch to a more polar aprotic solvent like DMSO or DMF. These solvents are excellent at dissolving ionic species. If you must use a less polar solvent like THF, consider adding a phase-transfer catalyst (e.g., 18-crown-6) to help solubilize the alkoxide. |

| Insufficiently Activated Aromatic Substrate | SNAr reactions require an electron-poor aromatic ring. Ensure your substrate has at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1] |

| Reaction Temperature is Too Low | While DMSO can accelerate reactions at lower temperatures, some SNAr reactions still require heating to overcome the activation energy barrier.[6] Gradually increase the reaction temperature (e.g., from room temperature to 80-120 °C) and monitor the progress by TLC or LC-MS. |

| Poor Leaving Group | In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. If your reaction is sluggish, consider using a fluoro-substituted analog of your substrate if possible.[1] |

Problem 2: Formation of Multiple Side Products

Observing a complex mixture of products on your TLC or LC-MS can be disheartening. Here’s how to diagnose and mitigate this issue.

| Possible Cause | Troubleshooting Action & Rationale |

| Reaction with the Solvent | If you are using a potentially nucleophilic solvent (e.g., an alcohol other than your desired nucleophile), it can compete in the reaction, especially at elevated temperatures. Stick to non-reactive polar aprotic solvents like DMSO, DMF, or NMP. |

| Decomposition of the Alkoxide or Product | 2,2-Difluoroethanol and its alkoxide can be unstable at high temperatures or in the presence of strong bases over prolonged periods.[4] Try running the reaction at a lower temperature for a longer time. Also, ensure your reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions. |

| Hydrolysis | Water in your reaction can hydrolyze the starting material or the product, especially under basic conditions. Ensure you are using anhydrous solvents and reagents. Dry your glassware thoroughly before use. |

| Di-substitution | If your aromatic substrate has more than one leaving group, you might be seeing products from multiple substitutions. To favor mono-substitution, use a stoichiometric amount of 2,2-difluoroethanol and consider running the reaction at a lower temperature to improve selectivity. |

Below is a troubleshooting workflow to guide your optimization process:

Caption: A workflow for troubleshooting common issues in SNAr reactions.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a typical SNAr reaction using 2,2-difluoroethanol.

Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)-1-nitrobenzene

This protocol describes the reaction of 4-fluoro-1-nitrobenzene with 2,2-difluoroethanol using sodium hydride as the base in DMSO.

Materials:

-

4-Fluoro-1-nitrobenzene (1.0 equiv.)

-

2,2-Difluoroethanol (1.2 equiv.)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 equiv.)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hexane (for washing NaH)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Preparation of Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere, weigh the required amount of sodium hydride. Add anhydrous hexane via syringe, swirl the suspension, and let the NaH settle. Carefully remove the hexane with a syringe. Repeat this washing step two more times to remove the mineral oil.

-

Formation of the Alkoxide: To the washed sodium hydride, add anhydrous DMSO via syringe to create a stirrable suspension. Cool the flask to 0 °C in an ice bath. Slowly add the 2,2-difluoroethanol (1.2 equiv.) dropwise via syringe. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full formation of the sodium 2,2-difluoroethoxide.

-

SNAr Reaction: To the solution of the alkoxide, add a solution of 4-fluoro-1-nitrobenzene (1.0 equiv.) in a small amount of anhydrous DMSO dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-fluoro-1-nitrobenzene) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. This will quench any unreacted sodium hydride. Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: A step-by-step workflow for the SNAr reaction of 2,2-difluoroethanol.

Data & Reference Tables

To aid in your experimental design, the following tables provide key data on relevant solvents and a summary of recommended reaction conditions.

Table 1: Properties of Common SNAr Solvents

The choice of solvent is critical for solubilizing the 2,2-difluoroethoxide and promoting the reaction. Polar aprotic solvents are generally the best choice.

| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Boiling Point (°C) | Key Characteristics |

| DMSO | 47.2 | 3.96 | 189 | Excellent for dissolving salts, high boiling point, hygroscopic. |

| DMF | 36.7 | 3.82 | 153 | Good for dissolving salts, lower boiling point than DMSO. |

| NMP | 32.2 | 4.09 | 202 | Similar to DMF, but with a higher boiling point. |

| THF | 7.6 | 1.75 | 66 | Less polar, may not fully dissolve the alkoxide, leading to a heterogeneous mixture. |

Table 2: Summary of Recommended Reaction Conditions

This table provides a starting point for optimizing your SNAr reaction with 2,2-difluoroethanol.

| Parameter | Recommended Condition | Rationale & Comments |

| Solvent | Anhydrous DMSO or DMF | Maximizes solubility of the 2,2-difluoroethoxide and accelerates the reaction. |

| Base | NaH (1.5 equiv.) | Strong, non-nucleophilic base ensures complete deprotonation. Wash with hexane to remove mineral oil. |

| Temperature | 80 - 120 °C | Many SNAr reactions require heating. Start at 80 °C and increase if the reaction is slow. |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions from moisture and oxygen. |

| Workup | Aqueous quench | Safely neutralizes any excess base. |

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this mechanism is key to troubleshooting and optimizing your reaction.

-

Nucleophilic Attack: The 2,2-difluoroethoxide anion attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This is typically the rate-determining step.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, which is why their ortho or para position is crucial.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride). This step is generally fast.

Caption: The addition-elimination mechanism of the SNAr reaction.

By understanding the principles outlined in this guide, you will be well-equipped to successfully employ 2,2-difluoroethanol in your SNAr reactions and synthesize novel molecules for your research and development programs.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 4, 2026, from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). 2,2-Difluoroethanol CAS:359-13-7. Retrieved February 4, 2026, from [Link]

-

gChem. (n.d.). SNAr Comparative Reaction. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2023, October 27). Dimethyl sulfoxide. Retrieved February 4, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. prepchem.com [prepchem.com]

Technical Support Center: Purification of Volatile Fluorinated Pyridines

Status: Operational Subject: Troubleshooting Isolation Protocols for Fluorinated Heterocycles Lead Scientist: Senior Application Scientist, Separation Technologies

Introduction

The introduction of fluorine into the pyridine ring dramatically alters the physicochemical landscape of the molecule. While standard pyridine purification relies on its basicity (pKa ~5.2) and moderate boiling point, fluorinated derivatives—such as 2-fluoropyridine and pentafluoropyridine —defy these conventions.

Researchers often encounter three specific failure modes:

-

"The Vanishing Product": Significant mass loss during rotary evaporation due to unrecognized azeotropes or high vapor pressure.

-

"The Extraction Trap": Failure to protonate the pyridine nitrogen due to the inductive electron-withdrawal of fluorine, rendering standard acid-base workups ineffective.

-

"The Decomposition Loop": Unintended Nucleophilic Aromatic Substitution (

) during basic workups.

This guide provides the causality-driven protocols required to navigate these challenges.

Part 1: Physicochemical Baseline

Before attempting purification, you must understand how fluorine alters the thermodynamic properties of your target.

Comparative Data Table

| Compound | Boiling Point (760 mmHg) | pKa (Conj.[1] Acid) | Density (g/mL) | Critical Insight |

| Pyridine | 115 °C | 5.25 | 0.98 | Standard basic workup applies. |

| 2-Fluoropyridine | 126 °C | -0.44 | 1.13 | Non-basic. Will not retain in 1M HCl. |

| Pentafluoropyridine | 84 °C | < -5 (Est.) | 1.54 | Highly Volatile. Co-distills with THF/EtOH. |

| 3-Fluoropyridine | 107 °C | 2.97 | 1.13 | Weakly basic; requires pH < 1 for retention. |

Key Takeaway: The pKa drop from 5.25 (pyridine) to -0.44 (2-fluoropyridine) means standard 1M HCl extraction (pH 0) is insufficient to fully protonate and sequester 2-fluoropyridine in the aqueous phase.

Part 2: Troubleshooting Guides

Issue #1: "I lost 50% of my yield on the Rotavap."

Diagnosis: Volatility & Azeotropic Loss. Fluorinated pyridines, particularly highly substituted ones like pentafluoropyridine (BP 84°C), have boiling points dangerously close to common reaction solvents (Ethanol: 78°C, THF: 66°C, Acetonitrile: 82°C). Furthermore, they form low-boiling azeotropes with alcohols.

The Fix: The "Keeper" Solvent Protocol Do not evaporate to dryness. The vapor pressure of the product follows Raoult’s Law; as the mole fraction of the product increases, its partial pressure remains significant.

Protocol:

-

Dilution: Add a high-boiling "keeper" solvent (e.g., Toluene, BP 110°C or Xylenes, BP 140°C) to the crude reaction mixture before evaporation.

-

Concentration: Evaporate the low-boiling reaction solvent (THF/DCM) at controlled pressure (start at 300 mbar, 25°C).

-

Stop Point: Halt evaporation when the volume corresponds to the keeper solvent amount. Your product is now a solution in toluene.

-

Direct Transfer: Load this toluene solution directly onto a silica column or into a distillation flask.

Visualization: Solvent Removal Logic

Figure 1: Decision tree for solvent removal to prevent volatile product loss.

Issue #2: "Acid-Base extraction didn't clean up my reaction."

Diagnosis: Failed Protonation. Users often attempt to wash the organic layer with 1M HCl to remove the pyridine, or extract the pyridine into acid to separate it from neutrals. As shown in the data table, 2-fluoropyridine (pKa -0.[2]44) is essentially neutral in 1M HCl. It remains in the organic layer.

The Fix: Distillation over Chromatography Because you cannot rely on chemical handles (pH manipulation), physical separation based on boiling point is superior.

Protocol: Kugelrohr Distillation

-

Setup: Use a Kugelrohr (bulb-to-bulb) apparatus. This minimizes the "hold-up" volume (product lost coating the glassware).

-

Vacuum: Apply high vacuum (< 5 mmHg).

-

Temperature: Ramp temperature slowly.

-

Fraction 1: Residual solvents.

-

Fraction 2: Product.

-

Residue: Tars and salts.

-

-

Collection: Cool the receiving bulb with Dry Ice/Acetone to trap the volatile fluorinated pyridine effectively.

Issue #3: "My product decomposed during the basic wash."

Diagnosis: Nucleophilic Aromatic Substitution (

The Fix: Non-Nucleophilic Neutralization Avoid strong hydroxides.

Protocol:

-

Quench: Use saturated aqueous Sodium Bicarbonate (

) or Phosphate buffer (pH 7). -

Drying: Dry organic layers over

immediately. -

Avoid: Do not use 1M NaOH or KOH washes.

Visualization: The

Figure 2: Risk assessment for basic workup of electron-deficient fluoropyridines.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for 2-fluoropyridine? A: Yes, but with caution. Fluorinated pyridines are less basic than pyridine, so they streak less on silica. However, because they are volatile, do not use a rotavap to remove the elution solvent (e.g., Hexane/EtOAc). Instead, distill the solvent off using a fractionating column (Vigreux) to separate the solvent from the product.

Q: Why does my pentafluoropyridine smell like almonds/sweet? A: Caution. While some esters smell sweet, pyridines typically have an unpleasant, distinct odor. A sweet smell may indicate the presence of impurities or ring-opening decomposition products. Always handle in a fume hood.

Q: I need to dry my product. Can I use molecular sieves?

A: Yes. 3Å or 4Å molecular sieves are excellent. Avoid basic drying agents like KOH pellets or Calcium Hydride (

References

-

Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Data source for Pyridine pKa and BP).

-

PubChem. 2-Fluoropyridine Compound Summary. National Library of Medicine. (Source for 2-Fluoropyridine pKa -0.44 and BP 126°C). Link

- Chambers, R. D.Fluorine in Organic Chemistry. Blackwell Publishing, 2004.

-

Sigma-Aldrich. Pentafluoropyridine Product Specification. (Source for Density 1.54 g/mL and BP 84°C). Link

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity trends in heterocycles). Link

Sources

Technical Support Center: Base-Catalyzed Etherification of Electron-Deficient Pyridines

Welcome to the technical support center for the base-catalyzed etherification of electron-deficient pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth mechanistic insights, and offer practical, field-tested solutions to streamline your experimental workflow.

The Challenge: Etherification of Electron-Deficient Pyridines

The etherification of electron-deficient pyridines is a cornerstone reaction in medicinal chemistry and materials science. However, the inherent electronic properties of the pyridine ring can present significant hurdles. This guide provides a structured approach to troubleshooting and optimizing these reactions, ensuring higher yields and purity.

Mechanistic Foundation: The SNAr Pathway

The base-catalyzed etherification of electron-deficient halopyridines typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] Understanding this pathway is critical for effective troubleshooting. The reaction is characterized by a two-step addition-elimination process.

-

Nucleophilic Attack: The alkoxide, generated by the deprotonation of an alcohol with a suitable base, attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the leaving group.

The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial as they stabilize the negatively charged Meisenheimer complex, thereby facilitating the reaction.[2]

Caption: The SNAr mechanism for pyridine etherification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: This is a common issue that can stem from several factors related to reactants, reagents, and reaction conditions.

-

Insufficient Acidity of the Alcohol: The pKa of your alcohol might be too high for the chosen base to effectively deprotonate it and form the necessary alkoxide nucleophile.

-

Solution: Switch to a stronger base. For instance, if you are using an alkali carbonate, consider moving to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

-

-

Inappropriate Base Selection: The choice of base is critical. While stronger bases favor alkoxide formation, they can also lead to side reactions if not chosen carefully.

-

Poor Solvent Choice: The solvent plays a significant role in SNAr reactions by influencing the solubility of reagents and stabilizing the charged intermediate.[6]

-

Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they solvate the cation of the base without strongly solvating the alkoxide, thus enhancing its nucleophilicity.[7]

-

-

Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

-

Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition.

-

Q2: I'm observing the formation of multiple products. How can I improve the selectivity?

A2: The formation of side products often points to issues with regioselectivity or competing reaction pathways.

-

Competitive N-Alkylation: In some cases, particularly with pyridone substrates, O-alkylation (etherification) can compete with N-alkylation.[8]

-

Solution: The choice of base and solvent can influence the N/O selectivity. Harder cations (like Na+) tend to favor O-alkylation, while softer cations (like Cs+) can favor N-alkylation.

-

-

Hydrolysis of Starting Material or Product: If there is residual water in your reaction mixture, it can lead to the hydrolysis of electron-deficient pyridines, especially under basic conditions.

-

Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Overalkylation: In some instances, the product of the initial etherification can undergo a subsequent reaction.[9]

-

Solution: Carefully control the stoichiometry of your reagents. Adding the alcohol or base dropwise can sometimes mitigate this issue.

-

Q3: My reaction is highly exothermic and difficult to control. What are the best practices for managing this?

A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products.

-

Slow Reagent Addition: Adding one of the reactants, particularly the base or the alcohol, dropwise over time can help manage the rate of heat generation.[10]

-

Effective Cooling: Utilize an ice bath or a cryostat to maintain a consistent and low temperature throughout the reaction.[10]

-

Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[10]

Caption: A general workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q: Why are electron-deficient pyridines more reactive in SNAr reactions?

A: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with any additional electron-withdrawing substituents, makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack. These groups also help to stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the reaction.[2]

Q: Can I use a protecting group strategy for my pyridine etherification?

A: Yes, protecting groups can be a valuable tool, especially when dealing with multifunctional molecules. For instance, if your pyridine substrate also contains a reactive alcohol, you might protect it as a silyl ether or a tetrahydropyranyl (THP) ether before performing the etherification at the pyridine ring.[11]

Q: Are there alternative methods to base-catalyzed etherification for electron-deficient pyridines?

A: While base-catalyzed SNAr is common, other methods exist. For example, transition metal-catalyzed cross-coupling reactions (e.g., using palladium or nickel catalysts) can be effective, particularly for less activated pyridines.[4][12] Additionally, photochemical methods are emerging as a milder alternative.[4][5]

Data Summary

Table 1: Common Bases for Pyridine Etherification

| Base | pKa of Conjugate Acid | Typical Solvents | Comments |

| Sodium Hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic base; requires careful handling. |

| Potassium tert-Butoxide (KOtBu) | ~19 | THF, t-BuOH | Strong, sterically hindered base. |

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | DMF, Acetonitrile | Mild inorganic base, often effective in SNAr reactions.[1] |

| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetone | A common and cost-effective inorganic base. |

| Organic Amines (e.g., DBU) | ~13.5 | Various | Mild, soluble organic bases that can improve functional group tolerance.[4][5] |

Experimental Protocols

General Protocol for Base-Catalyzed Etherification of a Halopyridine

Materials:

-

Electron-deficient halopyridine (1.0 equiv)

-

Alcohol (1.1-1.5 equiv)

-

Base (e.g., NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous solvent (e.g., DMF or THF)

-

Reaction vessel (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere.

-

Reagent Addition: To a stirred suspension of the base in the anhydrous solvent at 0 °C, add the alcohol dropwise.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen evolution ceases (if using NaH).

-

Pyridine Addition: Add the electron-deficient halopyridine to the reaction mixture.

-

Reaction: Slowly warm the reaction to the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

References

- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.

- WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.

- ACS Publications. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters.

- PMC. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- ACS Publications. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols.

- ACS Publications. (2026). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- PNAS. (2026). Proximity-driven acceleration of challenging solid-phase peptide couplings.

- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?

- PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.